An In-depth Technical Guide to 4-Pentenylboronic Acid: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 4-Pentenylboronic Acid: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 4-pentenylboronic acid. This valuable building block is of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the boronic acid moiety and the presence of a terminal alkene for further functionalization.
Core Chemical Properties and Structure
4-Pentenylboronic acid, also known as pent-4-enylboronic acid, is an organoboron compound with the chemical formula C₅H₁₁BO₂. [1]It possesses a molecular weight of approximately 113.95 g/mol . [1]The structure features a five-carbon chain with a terminal double bond and a boronic acid functional group at the opposite end.
Structure:
The chemical structure of 4-pentenylboronic acid is as follows:
The IUPAC name for this compound is pent-4-enylboronic acid. [1]Its Chemical Abstracts Service (CAS) Registry Number is 886747-03-1. [1][2]
Quantitative Physicochemical Data
While comprehensive experimental data for 4-pentenylboronic acid is not extensively reported in the literature, the following table summarizes available and estimated properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₁₁BO₂ | [1] |
| Molecular Weight | 113.95 g/mol | [1] |
| CAS Number | 886747-03-1 | [1][2] |
| IUPAC Name | pent-4-enylboronic acid | [1] |
| Purity | ≥95% | Commonly available from suppliers |
| Melting Point | 100-105 °C (estimated) | Based on the constitutional isomer, 1-pentenylboronic acid. [3][4] |
| Boiling Point | Not available | --- |
| Solubility | Qualitatively soluble in ethers and ketones; poorly soluble in hydrocarbons. | General solubility trend for boronic acids. [5][6] |
Experimental Protocols: Synthesis and Purification
The synthesis of 4-pentenylboronic acid can be achieved through several established methods for preparing alkyl and alkenylboronic acids. A common and effective approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Representative Synthesis of 4-Pentenylboronic Acid
This protocol is a representative example and may require optimization.
Materials:
-
5-Bromo-1-pentene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate or triisopropyl borate
-
Anhydrous solvent (diethyl ether or THF)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane or pentane
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Cover the magnesium with anhydrous diethyl ether or THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 5-bromo-1-pentene in anhydrous diethyl ether or THF from the dropping funnel to the stirred magnesium suspension.
-
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous diethyl ether or THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench with a cold aqueous solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pentenylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system for recrystallization of boronic acids is a mixture of a good solvent (e.g., ether or acetone) and a poor solvent (e.g., hexane or pentane).
-
Dissolve the crude product in a minimal amount of the good solvent and then slowly add the poor solvent until turbidity is observed.
-
Cool the mixture to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 4-pentenylboronic acid.
Caption: General workflow for the synthesis of 4-pentenylboronic acid.
Applications in Research and Drug Development
Boronic acids are a versatile class of compounds with numerous applications in organic synthesis and medicinal chemistry. 4-Pentenylboronic acid, with its dual functionality, is a particularly attractive building block.
-
Cross-Coupling Reactions: The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
-
Further Functionalization: The terminal alkene group provides a handle for a wide range of chemical transformations, including but not limited to:
-
Epoxidation
-
Hydroboration-oxidation to form a primary alcohol
-
Olefin metathesis
-
Addition reactions
-
-
Drug Discovery: Boronic acids have emerged as important pharmacophores in drug design. They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. The pentenyl chain of 4-pentenylboronic acid can be tailored to enhance binding affinity and selectivity for specific biological targets.
This guide provides a foundational understanding of 4-pentenylboronic acid. For specific applications, further optimization of the described protocols and thorough characterization of the synthesized material are recommended.
